Technical Guide: Physicochemical Properties of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
Technical Guide: Physicochemical Properties of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of imidazo[2,1-b]thiazole have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the physicochemical properties of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is crucial for its development as a potential therapeutic agent, as these properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation development.
This technical guide provides a summary of the available physicochemical data for 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine, detailed experimental protocols for the determination of key physicochemical parameters, and an overview of the potential biological mechanisms of action for this class of compounds.
Physicochemical Properties
A summary of the known physicochemical properties of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is presented in the table below. It is important to note that while some basic properties are available, comprehensive experimental data for this specific molecule is limited in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 215.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| XlogP (Predicted) | 2.8 | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the characterization of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for assessing the purity of a compound.
Method: Capillary Melting Point Apparatus
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Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance starts to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. For a pure substance, the melting range should be narrow (typically < 1 °C).
pKa Determination
The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different physiological pH values.
Method: Potentiometric Titration
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Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant using an electrolyte such as KCl.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by calculating the pH at which the compound is half-neutralized.
logP Determination
The logarithm of the partition coefficient (logP) between n-octanol and water is a measure of the lipophilicity of a compound, which is a key determinant of its membrane permeability and overall ADMET properties.
Method: Shake-Flask Method
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
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Compound Distribution: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
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Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.
Kinetic Solubility Assay
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Stock Solution: A high-concentration stock solution of the compound is prepared in DMSO.
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Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
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Equilibration and Precipitation: The solution is shaken for a short period (e.g., 1-2 hours) at a controlled temperature. If the compound's solubility is exceeded, it will precipitate out of the solution.
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Separation: The precipitated solid is removed by filtration or centrifugation.
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Quantification: The concentration of the compound remaining in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the kinetic solubility.
Thermodynamic Solubility Assay
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Equilibration: An excess amount of the solid compound is added to an aqueous buffer.
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Stirring: The suspension is stirred for an extended period (typically 24-48 hours) at a constant temperature to ensure that equilibrium is reached between the solid and dissolved compound.
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Phase Separation: The undissolved solid is removed by filtration or centrifugation.
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Concentration Measurement: The concentration of the dissolved compound in the clear solution is measured. This value represents the thermodynamic solubility.
Potential Biological Mechanisms of Action
While the specific biological targets of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine have not been explicitly detailed in the available literature, the broader class of imidazo[2,1-b]thiazole derivatives has been extensively studied, revealing several common mechanisms of action, particularly in the context of cancer and inflammation.
Kinase Inhibition
Many imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Caption: Hypothetical kinase inhibition pathway for 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine.
Tubulin Polymerization Inhibition
Another well-documented mechanism for the anticancer activity of imidazo[2,1-b]thiazole derivatives is the disruption of microtubule dynamics. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by imidazo[2,1-b]thiazole derivatives.
Conclusion
4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is a member of a pharmacologically important class of compounds. While specific experimental physicochemical data for this molecule is not widely available, this guide provides the foundational information and standardized protocols necessary for its comprehensive characterization. The potential biological mechanisms of action, based on related compounds, suggest that it may act as a kinase inhibitor or a tubulin polymerization inhibitor, making it a compound of interest for further investigation in drug discovery and development, particularly in the field of oncology. Further research is warranted to fully elucidate its physicochemical profile and biological activity.
